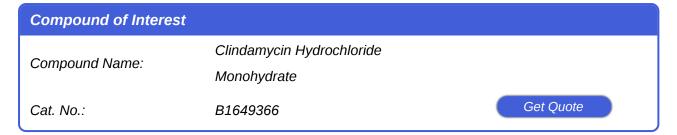


Crystallographic Structure of Clindamycin Hydrochloride Monohydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic structure of **Clindamycin Hydrochloride Monohydrate**. The information presented is compiled from peer-reviewed scientific literature, offering a comprehensive resource for researchers and professionals in the fields of crystallography, medicinal chemistry, and pharmaceutical development.

Introduction

Clindamycin, a lincosamide antibiotic, is a semi-synthetic derivative of lincomycin.[1] It is widely used to treat infections caused by anaerobic bacteria and some protozoan diseases. The hydrochloride monohydrate is a common salt form used in pharmaceutical formulations. Understanding its three-dimensional structure is crucial for comprehending its physicochemical properties, stability, and interactions with its biological targets. This guide focuses on the definitive crystal structure as determined by X-ray crystallography.

Crystallographic Data

The crystal structure of **Clindamycin Hydrochloride Monohydrate** was determined by Ravikumar and Sridhar in 2010 and published in Acta Crystallographica Section C: Crystal Structure Communications. The compound crystallizes in the monoclinic system with the space group P21.





Table 1: Crystal Data and Structure Refinement

Parameters

Parameters Parameter	Value
Crystal Data	
Chemical Formula	C18H34CIN2O5S+·CI-·H2O
Formula Weight	479.45
Crystal System	Monoclinic
Space Group	P21
Unit Cell Dimensions	
a	9.47 Å
b	9.91 Å
С	13.50 Å
α	90°
β	104.5°
Υ	90°
Volume	1226.6 Å3
Data Collection	
Radiation Source	Μο Κα
Wavelength	0.71073 Å
Refinement	
F(000)	512
Dx	1.298 Mg m-3

Molecular and Crystal Structure



The asymmetric unit of **Clindamycin Hydrochloride Monohydrate** contains one clindamycin cation, one chloride anion, and one water molecule. The conformation of the clindamycin molecule in the crystal structure is noted to be similar to that observed when it is bound to its enzyme target.

The crystal packing is characterized by an intricate network of hydrogen bonds involving the clindamycin molecule, the chloride ion, and the water molecule. This hydrogen bonding network is a significant factor in the stability of the crystalline form.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The following sections detail the methodologies employed in the pivotal study by Ravikumar and Sridhar (2010).

Crystallization

Single crystals of **Clindamycin Hydrochloride Monohydrate** were grown by slow evaporation. 50 mg of clindamycin hydrochloride was dissolved in a solvent mixture of 5 ml ethanol and 2 ml water. Needle-shaped crystals suitable for X-ray diffraction were obtained after four days.

X-ray Data Collection and Processing

Details of the data collection and processing are summarized below.

- Diffractometer: A Bruker AXS SMART APEX CCD area-detector diffractometer was used for data collection.
- Radiation: Graphite-monochromated Mo K α radiation (λ = 0.71073 Å) was employed.
- Temperature: Data were collected at a temperature of 293(2) K.
- Data Processing: The collected data were processed using the SAINT software package.

Structure Solution and Refinement

The crystal structure was solved and refined using the following methods:

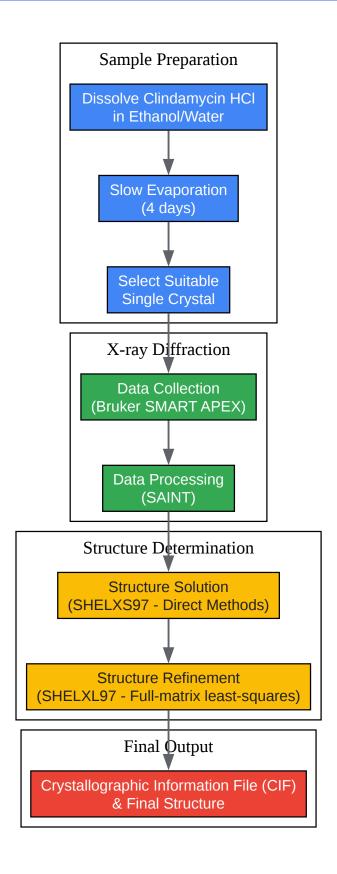


- Structure Solution: The structure was solved by direct methods using the SHELXS97 program.
- Structure Refinement: The structure was refined by full-matrix least-squares on F2 using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystallographic structure of **Clindamycin Hydrochloride Monohydrate**.





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Experimental workflow for the crystallographic analysis of **Clindamycin Hydrochloride Monohydrate**.

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References

- 1. Clindamycin hydrochloride monohydrate and its ethanol solvate PubMed [pubmed.ncbi.nlm.nih.gov]
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